molecular formula C8H13NO2 B12007045 Glutarimide, N,3,3-trimethyl- CAS No. 25115-67-7

Glutarimide, N,3,3-trimethyl-

Katalognummer: B12007045
CAS-Nummer: 25115-67-7
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: FMGADNVMWHSJDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glutarimide, N,3,3-trimethyl- is an organic compound with the molecular formula C₇H₁₃NO₂. It is a derivative of glutarimide, characterized by the presence of three methyl groups attached to the nitrogen and the third carbon atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glutarimide, N,3,3-trimethyl- typically involves the reaction of glutaric anhydride with a suitable amine under controlled conditions. One common method includes:

    Ammoniation Reaction: Adding an ammonia solution to glutaric anhydride to form glutaric acid monoamide.

    Cyclization: Heating the glutaric acid monoamide in the presence of a dehydrating agent to form the glutarimide ring structure.

    Methylation: Introducing methyl groups through a methylation reaction using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of Glutarimide, N,3,3-trimethyl- follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions precisely.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Glutarimide, N,3,3-trimethyl- undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced to form amines or other reduced derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Glutarimide, N,3,3-trimethyl- has several scientific research applications:

    Pharmaceuticals: Used as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.

    Biological Research: Employed in studies related to enzyme inhibition and protein synthesis.

    Chemical Research: Utilized as a building block in organic synthesis and the development of new chemical entities.

    Industrial Applications: Applied in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Glutarimide, N,3,3-trimethyl- involves its interaction with specific molecular targets:

    Protein Synthesis Inhibition: Inhibits protein synthesis by binding to ribosomal subunits, preventing the elongation of peptide chains.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, affecting metabolic pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cycloheximide: A well-known glutarimide antibiotic that inhibits protein synthesis.

    Lenalidomide: A derivative used in the treatment of multiple myeloma and anemia.

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

Uniqueness

Glutarimide, N,3,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other glutarimide derivatives.

Eigenschaften

CAS-Nummer

25115-67-7

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

1,4,4-trimethylpiperidine-2,6-dione

InChI

InChI=1S/C8H13NO2/c1-8(2)4-6(10)9(3)7(11)5-8/h4-5H2,1-3H3

InChI-Schlüssel

FMGADNVMWHSJDJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)N(C(=O)C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.